3-Hydroxy-2-methyl-6-nitropyridine
Overview
Description
3-Hydroxy-2-methyl-6-nitropyridine is a nitropyridine derivative that has attracted interest due to its unique properties and potential applications in various fields, including materials science and organic synthesis. This compound, like others in its class, is characterized by a pyridine ring substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influence its chemical behavior and physical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure and vibrational assignments of 3-Hydroxy-2-methyl-6-nitropyridine have been investigated using density functional theory (DFT). Studies such as those by Karnan, Balachandran, and Murugan (2012) provide insights into the optimized molecular structure, vibrational modes, and molecular stability through natural bond orbital (NBO) analysis, electron density isosurface with electrostatic potential (ESP), and nuclear magnetic resonance (NMR) chemical shifts.
Chemical Reactions and Properties
The chemical reactivity of nitropyridines, including substitutional nitration and the influence of different substituents on the pyridine ring, has been extensively studied. For example, Falyakhov et al. (1998) explored the nitration of 3-hydroxypyridine and its substituted forms, demonstrating the effects of reaction conditions on the products, which can range from dinitropyridine to trinitropyridine derivatives.
Physical Properties Analysis
Studies on nitropyridine derivatives, such as those by Justin and Anitha (2021), reveal important physical properties, including crystal structure, transparency in the visible region, thermal stability, and nonlinear optical (NLO) activity. Such characteristics are crucial for applications in materials science and photonics.
Chemical Properties Analysis
The chemical properties of 3-Hydroxy-2-methyl-6-nitropyridine are closely related to its molecular structure, with the nitro, methyl, and hydroxy substituents playing a significant role in its reactivity and stability. Vibrational spectroscopic studies, as well as theoretical simulations, provide detailed insights into its bond strength, electron density distribution, and potential sites for chemical reactivity.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis
Vibrational Spectroscopic Studies : 3-Hydroxy-2-methyl-6-nitropyridine has been extensively studied using FT-IR and FT-Raman spectroscopy, revealing insights into its molecular structure and vibrational assignments. Density Functional Theory (DFT) has been applied to analyze the molecule's stability, bond strength, and chemical reactivity. The studies also explored the molecule's conformations, namely O-cis and O-trans, and their relative orientations (Karnan, Balachandran, & Murugan, 2012) (Balachandran, Lakshmi, & Janaki, 2012).
Nonlinear Optical Material
Nonlinear Optical Properties : The compound has been identified as a potential material for nonlinear optics (NLO). Detailed studies have shown that it exhibits significant third-order nonlinear optical susceptibility and hyperpolarizability, indicating its usefulness in NLO applications. The crystal structure, transparency range, and luminescence properties have been characterized, providing a foundation for its use in optical devices (Justin & Anitha, 2021).
Drug Solubility Enhancement
Drug Solubility Improvement : Although not directly related to 3-Hydroxy-2-methyl-6-nitropyridine, studies on closely related compounds highlight techniques to enhance drug solubility, such as ultrasound-assisted salt formation. These methods are crucial in medicinal chemistry, addressing the solubility challenges of drug-like compounds (Machado et al., 2013).
Microbial Transformation and Biotransformation
Microbial Transformation Studies : Research has delved into the biotransformation of related pyridine derivatives, revealing the production of various compounds through microbial action. This process is significant for the synthesis of complex organic molecules, demonstrating the versatility of microorganisms in chemical synthesis (Tully et al., 2012).
Safety And Hazards
Future Directions
The future directions of 3-Hydroxy-2-methyl-6-nitropyridine research could involve its use in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . Additionally, it could be used in the growth of single crystals for third-order nonlinear optical materials .
properties
IUPAC Name |
2-methyl-6-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGQXOAJMAJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309734 | |
Record name | 2-Methyl-6-nitro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-6-nitropyridine | |
CAS RN |
15128-84-4 | |
Record name | 2-Methyl-6-nitro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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